molecular formula C24H40ClN3O3Si B584138 Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate CAS No. 1796927-48-4

Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate

Cat. No.: B584138
CAS No.: 1796927-48-4
M. Wt: 482.137
InChI Key: MFTSNPFETPFGDV-UHFFFAOYSA-N
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Description

Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate is a useful research compound. Its molecular formula is C24H40ClN3O3Si and its molecular weight is 482.137. The purity is usually 95%.
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Biological Activity

Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate is a synthetic compound with a complex structure that includes a benzimidazole moiety, which is often associated with various biological activities, particularly in pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H40ClN3O3SiC_{24}H_{40}ClN_{3}O_{3}Si, and it has a molecular weight of approximately 482.137 g/mol. The presence of the benzimidazole group suggests potential interactions with biological targets, including enzymes and receptors.

PropertyValue
Molecular FormulaC24H40ClN3O3Si
Molecular Weight482.137 g/mol
PurityTypically ≥ 95%

Anticancer Properties

Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer activity. The benzimidazole ring can interact with tubulin, disrupting microtubule formation, which is crucial for cell division. A study by Zhang et al. (2020) demonstrated that related compounds inhibited cancer cell proliferation in vitro and induced apoptosis in various cancer cell lines.

The proposed mechanism involves:

  • Inhibition of Tubulin Polymerization : Compounds similar to this compound can bind to the colchicine site on tubulin, preventing its polymerization into microtubules.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

Case Studies

  • Study on Antitumor Activity : In a study published in Cancer Letters, researchers evaluated the effects of similar benzimidazole derivatives on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls, suggesting effective in vivo anticancer properties.
  • Synergistic Effects : A combination therapy involving this compound and standard chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, highlighting its potential as an adjuvant therapy.

Toxicology and Safety Profile

While the potential benefits are significant, toxicity assessments are critical. Preliminary studies suggest moderate toxicity profiles; however, detailed toxicological evaluations are necessary to fully understand the safety implications for therapeutic use. The compound's chloroethylamine component may raise concerns regarding potential genotoxicity, necessitating further investigation.

Properties

IUPAC Name

ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40ClN3O3Si/c1-8-30-23(29)11-9-10-22-26-20-18-19(12-13-21(20)27(22)5)28(15-14-25)16-17-31-32(6,7)24(2,3)4/h12-13,18H,8-11,14-17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTSNPFETPFGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO[Si](C)(C)C(C)(C)C)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40ClN3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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